2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

Description

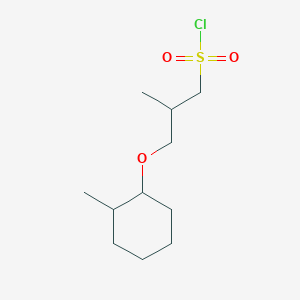

2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is a specialized organosulfur compound featuring a sulfonyl chloride group (-SO₂Cl) attached to a propane backbone substituted with a methyl group and a 2-methylcyclohexyl ether moiety. This structure confers high reactivity, particularly in nucleophilic substitution reactions, making it valuable in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals or agrochemicals. Its synthesis likely involves sulfonation of the corresponding alcohol precursor, followed by chlorination .

Properties

Molecular Formula |

C11H21ClO3S |

|---|---|

Molecular Weight |

268.80 g/mol |

IUPAC Name |

2-methyl-3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H21ClO3S/c1-9(8-16(12,13)14)7-15-11-6-4-3-5-10(11)2/h9-11H,3-8H2,1-2H3 |

InChI Key |

XAVLNPXBRKQVDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1OCC(C)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclohexanol with 3-chloropropane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Hydrolysis: The compound can be hydrolyzed in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in an organic solvent, such as dichloromethane, at room temperature.

Hydrolysis: This reaction is usually performed in an aqueous medium, often with a mild acid or base to catalyze the reaction.

Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions, often in solvents like tetrahydrofuran.

Major Products

Substitution Reactions: Sulfonamides or sulfonate esters.

Hydrolysis: Sulfonic acid and hydrochloric acid.

Reduction: Sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability or chemical resistance.

Industrial Applications: The compound is used in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituent positions or functional groups. Key comparisons are outlined below:

Structural Isomer: 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl Chloride (CAS: 1340307-45-0)

- Structural Difference : The methyl group on the cyclohexyl ring is at the 4-position instead of the 2-position.

- The 2-methylcyclohexyl group may hinder access to the sulfonyl chloride moiety, reducing reactivity in sterically demanding environments .

Functional Group Analog: Sodium 2-Methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)

- Structural Difference : Replaces the sulfonyl chloride (-SO₂Cl) with a sulfonate (-SO₃⁻Na⁺) group and incorporates an alkene.

- Reactivity :

- The sulfonate group is less electrophilic than sulfonyl chloride, making it unsuitable for nucleophilic substitutions but stable for ionic applications (e.g., surfactants, ion-exchange resins).

- The alkene in 2-methylprop-2-ene-1-sulphonate allows for polymerization or addition reactions, absent in the sulfonyl chloride .

Organophosphorus Counterpart: 2-Ethylhexyl Methylphosphonofluoridate (CAS: 458-71-9)

- Structural Difference: A phosphonofluoridate ester with a 2-ethylhexyl chain instead of a cyclohexyl ether.

- Reactivity and Toxicity: Phosphonofluoridates are highly toxic (Schedule 1A01 under chemical weapons conventions) due to acetylcholinesterase inhibition, unlike sulfonyl chlorides, which are primarily irritants. The sulfonyl chloride’s utility lies in synthetic versatility, whereas phosphonofluoridates are restricted to specialized applications .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in organic synthesis and medicinal chemistry. Its structure features a sulfonyl chloride functional group, which enhances its reactivity and utility in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C11H21ClO3S

- Molecular Weight : 268.80 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily arises from its ability to participate in nucleophilic substitution reactions. The sulfonyl chloride group can react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively. This reactivity is crucial for its applications in medicinal chemistry, particularly in the synthesis of bioactive molecules.

Medicinal Chemistry

Research has indicated that sulfonyl chlorides can serve as intermediates for synthesizing compounds with therapeutic potential. For instance, compounds derived from this compound have been explored for their inhibitory effects on specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

- A study investigated the inhibition of acetyl-CoA carboxylases by derivatives of sulfonyl chlorides, demonstrating that such compounds could modulate fatty acid biosynthesis pathways. The findings suggested a potential for reducing malonyl-CoA levels in vivo, which could be beneficial for treating obesity-related conditions .

-

Cytotoxicity Studies :

- Another research effort focused on assessing the cytotoxic effects of various sulfonyl chlorides, including derivatives similar to this compound. The results indicated that these compounds could induce oxidative stress in cells, leading to differential cytotoxicity based on their structural properties .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Unique Features |

|---|---|---|---|

| 3-Methylcyclohexanol | 5890-92-8 | 114.23 g/mol | Simple alcohol structure |

| 2-Methylpropane-1-sulfonyl Chloride | 182236 | 154.66 g/mol | Smaller molecular size |

| 3-Isopropylphenol | 617-94-7 | 150.21 g/mol | Aromatic structure |

The above table illustrates some compounds that share structural similarities with this compound. Each compound exhibits unique properties that may influence their biological activities and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.